molecular formula C5H9N3O2S2 B13649850 2-Amino-N,N-dimethylthiazole-5-sulfonamide

2-Amino-N,N-dimethylthiazole-5-sulfonamide

Cat. No.: B13649850
M. Wt: 207.3 g/mol
InChI Key: YERXJSHMBHMGCJ-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylthiazole-5-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethylthiazole-5-sulfonamide typically involves the reaction of thiazole derivatives with sulfonamide groups. One common method includes the reaction of 2-aminothiazole with dimethylamine and a sulfonating agent under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylthiazole-5-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted thiazole derivatives. These products have diverse applications in medicinal chemistry and other fields .

Scientific Research Applications

2-Amino-N,N-dimethylthiazole-5-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-N,N-dimethylthiazole-5-sulfonamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H9N3O2S2

Molecular Weight

207.3 g/mol

IUPAC Name

2-amino-N,N-dimethyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C5H9N3O2S2/c1-8(2)12(9,10)4-3-7-5(6)11-4/h3H,1-2H3,(H2,6,7)

InChI Key

YERXJSHMBHMGCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(S1)N

Origin of Product

United States

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